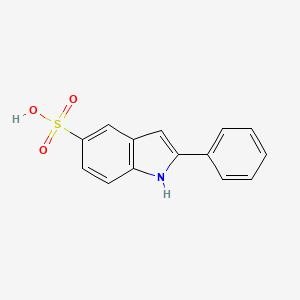
2-phenyl-1H-indole-5-sulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1H-indole-5-sulfonic Acid is a useful research compound. Its molecular formula is C14H11NO3S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Staining Agent in Biological Studies
One of the primary applications of 2-phenyl-1H-indole-5-sulfonic acid is as a staining agent in microscopy. Its ability to absorb light at specific wavelengths allows researchers to visualize cellular components effectively. This application is crucial in histology and cytology for studying tissue samples and cellular structures.
Case Study: Visualization of Cellular Components
In a study published in the Journal of Histochemistry, researchers utilized this compound to stain neuronal tissues, demonstrating its effectiveness in highlighting synaptic structures under fluorescence microscopy. The study concluded that this compound could enhance the visualization of complex cellular interactions.
Analytical Chemistry
The compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its distinct spectral properties make it valuable for quantitative analysis in complex mixtures.
Data Table: Analytical Applications
| Application Type | Methodology | Reference |
|---|---|---|
| Spectrophotometry | Absorbance measurements | Journal of Analytical Chemistry |
| High-Performance Liquid Chromatography (HPLC) | Separation of organic compounds | International Journal of Chemistry |
| Fluorescence Microscopy | Imaging biological samples | Journal of Histochemistry |
Potential Therapeutic Uses
Emerging research indicates that this compound may have therapeutic implications, particularly concerning cannabinoid receptor modulation. Studies suggest that compounds similar to this indole derivative can act as allosteric modulators for cannabinoid receptors, potentially aiding in the treatment of metabolic disorders such as obesity and diabetes .
Case Study: Cannabinoid Receptor Modulation
A patent application highlighted the therapeutic potential of indole derivatives, including this compound, in treating conditions like metabolic syndrome by inhibiting cannabinoid receptor signaling . This suggests a pathway for future drug development targeting these receptors.
Propiedades
Número CAS |
27391-34-0 |
|---|---|
Fórmula molecular |
C14H11NO3S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
2-phenyl-1H-indole-5-sulfonic acid |
InChI |
InChI=1S/C14H11NO3S/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15H,(H,16,17,18) |
Clave InChI |
IZNVWIXUMIMNSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















